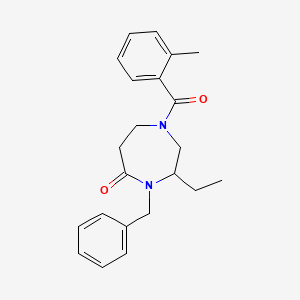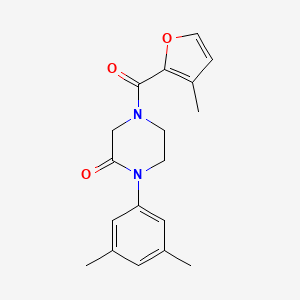![molecular formula C22H28N2O2 B5500020 2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)
2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar acetamide compounds has been explored through various methods, focusing on improving yield, purity, and cost-effectiveness. For instance, Gong Fenga (2007) detailed the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide with a notable yield and purity, highlighting technical improvements in reduction, acetylation, and ethylation processes (Gong Fenga, 2007). Such methodologies could be adapted for synthesizing the target compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including their crystallographic characteristics, has been a subject of study. Sharma et al. (2018) analyzed the structure of a related acetamide compound, showcasing its orthorhombic crystal system and highlighting intermolecular hydrogen bonding patterns (Sharma et al., 2018). These insights into molecular geometry and bonding interactions are critical for understanding the physical and chemical behavior of the target compound.
Chemical Reactions and Properties
Research on acetamide derivatives has revealed their reactivity and potential for various chemical transformations. For example, Gul et al. (2017) prepared a series of 1,3,4-oxadiazole compounds, including acetamide derivatives, demonstrating their antimicrobial activity and providing insights into their chemical reactivity and potential applications (Gul et al., 2017).
Physical Properties Analysis
The physical properties of acetamide compounds, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on the target compound might not be readily available, the study of similar compounds provides a foundation for predicting its behavior. Bardiot et al. (2015) investigated 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, focusing on their antifungal properties and mentioning aspects related to their physical stability (Bardiot et al., 2015).
Applications De Recherche Scientifique
Antifungal Properties
One of the notable applications of 2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide derivatives is in the field of antifungal research. A study by Bardiot et al. (2015) discovered that derivatives of this compound, specifically 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, show considerable fungicidal activity against Candida species and other fungi, including molds and dermatophytes. This research suggests potential use in developing antifungal agents, particularly against Candida species and Aspergillus species (Bardiot et al., 2015).
Structural Aspects in Chemistry
The compound's structure and properties have been a subject of interest in chemical research. Karmakar et al. (2007) studied the structural aspects of two amide-containing isoquinoline derivatives, including N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide. Their research included analyzing the formation of gels and crystalline salts with mineral acids, providing insights into the compound's crystal structure and fluorescence properties (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Hemolytic Activity
Research by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has demonstrated significant antimicrobial and hemolytic activities. These compounds were found to be effective against selected microbial species, indicating potential for further biological screening and application trials in the field of antimicrobial agents (Gul et al., 2017).
Radiosynthesis in Herbicides
A study by Latli and Casida (1995) involved the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides. This research is significant for understanding the metabolism and mode of action of such compounds in agricultural sciences (Latli & Casida, 1995).
Anticancer Potential
The compound's derivatives have been explored for their anticancer properties. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showing potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This research contributes to the development of novel anticancer agents (Sharma et al., 2018).
Analgesic Properties
A study by Park et al. (1995) on the compound N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide identified it as a potent analgesic capsaicinoid. This research highlights the potential use of such derivatives in pain management and pharmaceutical applications (Park et al., 1995).
Anti-Inflammatory and Analgesic Activities
Rani et al. (2014) synthesized 2-(substituted phenoxy) acetamide derivatives and assessed their potential as anticancer, anti-inflammatory, and analgesic agents. The study discovered compounds with significant activities, indicating the compound's utility in developing therapeutic agents for these conditions (Rani, Pal, Hegde, & Hashim, 2014).
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[1-(4-morpholin-4-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-4-5-17(2)20(14-16)15-22(25)23-18(3)19-6-8-21(9-7-19)24-10-12-26-13-11-24/h4-9,14,18H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUGWAGXQDFHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC(C)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![6-(4-chlorobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499945.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5499953.png)
![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)
![2-(2-furyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5499961.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)

![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)


![4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine](/img/structure/B5500041.png)